molecular formula C25H23NO5 B13394148 Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate

Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate

Cat. No.: B13394148
M. Wt: 417.5 g/mol
InChI Key: GXJVEJVEJKIXCH-UHFFFAOYSA-N
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Description

Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. The compound features a benzyl ester moiety, which stabilizes the carboxylic acid group against premature hydrolysis, and a 3-hydroxypropanoate backbone, which introduces both hydroxyl and ester functionalities. This structural design enhances solubility in organic solvents and facilitates controlled reactivity in multi-step synthetic protocols .

Key attributes include:

  • Molecular Formula: C26H25NO5 (based on analogs in ).
  • Molecular Weight: ~431.48 g/mol.
  • Applications: Intermediate in peptide synthesis, chiral building blocks for pharmaceuticals, and functionalized substrates for bioconjugation .

Properties

IUPAC Name

benzyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c27-14-23(24(28)30-15-17-8-2-1-3-9-17)26-25(29)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23,27H,14-16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJVEJVEJKIXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method for Preparing (2S)-2-[[(9H-fluorene-9-ylmethoxy)carbonyl]amino]-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)propionate

The method described in the patent involves a two-step process:

  • Step 1: Synthesis of 9H-fluoren-9-ylmethoxycarbonyl Acyl Levodopa
    • Levodopa reacts with 9H-fluoren-9-ylmethoxycarbonyl N-hydroxysuccinimide ester to yield 9H-fluoren-9-ylmethoxycarbonyl acyl levodopa.
    • Levodopa is mixed with sodium hydrogencarbonate at a molar ratio of 1:1 to 1:6, then mixed with water and stirred, followed by the addition of acetone and further stirring.
    • 9H-fluoren-9-ylmethoxycarbonyl acyl succinimide is added at a molar ratio of 1:0.8 to 1:1.3 with respect to levodopa, and the mixture is stirred overnight.
    • Acetone is removed by rotary evaporation, and the aqueous layer is washed with ether.
    • Ethyl acetate is added, and the pH is adjusted to acidic conditions, followed by separation.
    • The ethyl acetate layer is extracted, washed, and dried.
    • The solution is concentrated, and 9H-fluoren-9-ylmethoxycarbonyl acyl levodopa is obtained through crystallization with petroleum ether.
  • Step 2: Synthesis of (2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)propionate
    • 9H-fluoren-9-ylmethoxycarbonyl acyl levodopa reacts with 2,2-dimethoxypropane to produce (2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)propionate.
    • 9H-fluoren-9-ylmethoxycarbonyl acyl levodopa is dissolved in tetrahydrofuran (THF).
    • 2,2-dimethoxypropane is added at a molar ratio of 1:1 to 1:20, and pyridinium p-toluenesulfonate is added as a catalyst at a molar ratio of 0.1 to 0.5.
    • The mixture is refluxed for 0.5 to 50 hours, and THF is then concentrated.
    • Ethyl acetate is added to dissolve the residue, followed by washing with distillation and ferric chloride solution.
    • The ethyl acetate layer is washed and dried.
    • The product, (2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)propionate, is obtained through filtration, concentration, and recrystallization using petroleum ether and ethyl acetate.

Reaction Conditions

Reagent Molar Ratio (relative to 9H-fluoren-9-ylmethoxycarbonyl acyl levodopa) Solvent Catalyst Reaction Time
2,2-Dimethoxypropane 1:1 to 1:20 Tetrahydrofuran (THF) Pyridinium p-toluenesulfonate 0.5 to 50 hours
Sodium hydrogencarbonate (to Levodopa) 1:1 to 1:6 Water, Acetone N/A Overnight

Purification and Analysis

  • The synthesized compound is purified by recrystallization from petroleum ether and ethyl acetate.
  • Ensure proper drying of the ethyl acetate layer using drying agents such as anhydrous magnesium sulfate or sodium sulfate.
  • Filtration should be performed to remove any solid impurities before concentration.

Alternative Names and Identifiers

The compound (2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate has several alternative names and identifiers:

  • Fmoc-Thr-Obzl
  • CAS number: 73724-48-8
  • Molecular Formula: C\$${26}\$$H\$${25}\$$NO\$$_{5}\$$
  • Molecular Weight: 431.5 g/mol

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate is widely used in scientific research due to its versatility and stability. Some of its applications include:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during peptide chain elongation. It is selectively removed under basic conditions, allowing for the sequential addition of amino acids. This selective protection and deprotection mechanism ensures the correct sequence and structure of the synthesized peptide .

Comparison with Similar Compounds

tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serinate

  • Structure : Replaces the benzyl ester with a tert-butyl ester and retains the hydroxyl group.
  • Molecular Weight : ~401.45 g/mol .
  • Key Differences :
    • Stability : The tert-butyl ester offers superior acid stability compared to the benzyl ester, making it preferable for acidic deprotection conditions .
    • Synthetic Utility : Used in SPPS for peptides requiring orthogonal protection strategies.

(S)-Methyl 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate

  • Structure : Substitutes benzyl with a methyl ester.
  • Molecular Weight : ~401.45 g/mol .
  • Key Differences :
    • Deprotection : Methyl esters require stronger basic conditions (e.g., LiOH) for hydrolysis, limiting compatibility with acid-sensitive substrates.
    • Cost-Effectiveness : Lower molecular weight reduces material costs in large-scale synthesis.

(2S,3R)-Benzyl 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate

  • Structure: Extends the hydroxypropanoate chain to hydroxybutanoate.
  • Molecular Weight : ~431.48 g/mol .
  • Key Differences :
    • Stereochemistry : The (2S,3R) configuration introduces distinct chiral centers, impacting biological activity and crystallization behavior.
    • Solubility : The longer alkyl chain slightly increases hydrophobicity.

Functional Analogues

Fmoc-Protected Aromatic Derivatives

  • Examples: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (CAS 211637-75-1) . (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid .
  • Key Differences :
    • Electronic Effects : Aromatic substituents (e.g., bromine, methyl) alter electron density, affecting reactivity in coupling reactions.
    • Applications : Bromophenyl derivatives are used in radiolabeling and cross-coupling reactions .

Heterocyclic Derivatives

  • Examples: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid (CAS 186320-06-9) . (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid (CAS 908847-42-7) .
  • Key Differences :
    • Bioactivity : Indole and thiophene moieties enhance interactions with biological targets (e.g., antiviral activity) .
    • Synthetic Challenges : Heterocycles may require specialized coupling reagents to avoid side reactions.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Applications Reference
Benzyl 2-(Fmoc-amino)-3-hydroxypropanoate C26H25NO5 431.48 Benzyl ester, hydroxyl Peptide synthesis, bioconjugation
tert-Butyl N-Fmoc-L-serinate C25H23NO4 401.45 tert-Butyl ester Acid-stabile SPPS
Methyl 2-(Fmoc-amino)-3-hydroxypropanoate C19H19NO5 401.45 Methyl ester Cost-effective synthesis
3-(2-Bromophenyl)-Fmoc-propanoic acid C24H20BrNO4 482.33 2-Bromophenyl Radiolabeling, cross-coupling
Fmoc-3-(thiophen-3-yl)-propanoic acid C22H19NO4S 393.46 Thiophene Antiviral agents

Biological Activity

Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate, commonly referred to as Fmoc-Thr(Obzl), is a compound utilized primarily in peptide synthesis as a protecting group for the amino acid threonine. This article delves into its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C25H23NO5
  • Molecular Weight : 425.46 g/mol
  • CAS Number : 1464137-23-2

Biological Activity

The biological activity of this compound is primarily linked to its role as a protecting group in peptide synthesis. The compound's structure allows for selective protection of the hydroxyl group of threonine, facilitating the synthesis of complex peptides without interfering with other functional groups.

The mechanism by which this compound exerts its biological effects involves:

  • Selective Protection : The fluorenylmethoxycarbonyl (Fmoc) group provides stability during peptide synthesis, allowing for the sequential addition of amino acids.
  • Deprotection : The Fmoc group can be selectively removed under mild basic conditions, regenerating the active hydroxyl group of threonine for further reactions.

Research Findings

Recent studies have highlighted the importance of Fmoc derivatives in synthesizing biologically active peptides. Here are some key findings:

  • Peptide Synthesis : Fmoc-Thr(Obzl) has been successfully used in the solid-phase peptide synthesis (SPPS) of various peptides, demonstrating its utility in generating sequences with diverse biological activities.
  • Antimicrobial Properties : Some research indicates that peptides synthesized using Fmoc-protected threonine exhibit antimicrobial properties, suggesting potential applications in developing new antibiotics .
  • Cancer Research : Investigations into peptide sequences containing Fmoc-Thr(Obzl) have shown promise in targeting cancer cells, enhancing the specificity and efficacy of therapeutic peptides .

Case Study 1: Antimicrobial Peptides

A study focusing on antimicrobial peptides synthesized using Fmoc-Thr(Obzl) demonstrated significant activity against various bacterial strains, indicating that modifications at the threonine position can enhance antimicrobial efficacy.

Case Study 2: Cancer Therapeutics

Research involving peptides designed with Fmoc-Thr(Obzl) showed selective binding to cancer cell receptors, leading to increased apoptosis in targeted cells. This highlights the potential for such compounds in targeted cancer therapies.

Synthesis Methods

The synthesis of this compound typically involves:

  • Protection of Threonine : The hydroxyl group of threonine is protected using the Fmoc group.
  • Coupling Reactions : The protected amino acid is coupled with other amino acids through peptide bond formation.
  • Deprotection : The Fmoc group is removed to yield the final peptide product.

Q & A

Q. What are the optimal synthetic routes for preparing Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate, and how can side reactions be minimized?

The compound is typically synthesized via Fmoc (9-fluorenylmethyloxycarbonyl) protection of the amino group, followed by esterification. Key steps include:

  • Amino Protection : Use Fmoc-Cl or Fmoc-OSu in a basic medium (e.g., NaHCO₃) to protect the amine group, ensuring high yield and purity .
  • Esterification : Benzyl ester formation via carbodiimide-mediated coupling (e.g., DCC/DMAP) under anhydrous conditions to avoid hydrolysis .
  • Side Reaction Mitigation : Monitor reaction pH (<7.5) to prevent premature Fmoc deprotection. Use scavengers (e.g., HOBt) to suppress racemization during coupling .

Q. How should researchers characterize the purity and structure of this compound?

  • HPLC : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) to assess purity (>95%) .
  • NMR : ¹H/¹³C NMR for structural confirmation:
    • Fmoc Group : Aromatic protons at δ 7.3–7.8 ppm (multiplet).
    • Benzyl Ester : Singlet for benzyl CH₂ at δ 5.1–5.3 ppm .
  • Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 401.47 for C₂₅H₂₃NO₄) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at –20°C in airtight, light-protected vials to prevent degradation.
  • Moisture Control : Use desiccants to avoid hydrolysis of the benzyl ester .
  • Short-Term Use : Dissolve in anhydrous DMF or DCM for immediate reactions, avoiding prolonged exposure to protic solvents .

Advanced Research Questions

Q. How does the compound’s stability vary under different reaction conditions (e.g., acidic/basic media)?

  • Acidic Conditions : The benzyl ester hydrolyzes rapidly below pH 3. Avoid TFA unless intended for deprotection.
  • Basic Conditions : Fmoc deprotection occurs above pH 8.5 (e.g., with 20% piperidine in DMF), while the ester remains stable .
  • Thermal Stability : Decomposition observed above 60°C, necessitating low-temperature reactions for long-term integrity .

Q. What strategies are effective for modifying the compound to enhance its utility in peptide synthesis?

  • Side-Chain Functionalization : Introduce orthogonal protecting groups (e.g., tert-butyl for hydroxyl groups) to enable selective modifications .
  • Solid-Phase Synthesis : Anchor the compound via its benzyl ester to Wang resin, enabling iterative peptide chain elongation .
  • Fluorescent Probes : Attach fluorophores (e.g., dansyl chloride) to the Fmoc group for tracking in live-cell assays .

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Batch Analysis : Compare HPLC and NMR data across studies to identify purity discrepancies .
  • Biological Replicates : Use standardized assays (e.g., HIV-1 entry inhibition in ) to validate activity .
  • Structural Analogues : Synthesize and test enantiomers (e.g., R vs. S configurations) to isolate stereospecific effects .

Q. What analytical methods are critical for detecting and quantifying byproducts during synthesis?

  • LC-MS/MS : Identify trace impurities (e.g., hydrolyzed Fmoc or benzyl alcohol byproducts) with high sensitivity .
  • TLC Monitoring : Use silica gel plates (ethyl acetate/hexane) to track reaction progress and isolate intermediates .
  • Karl Fischer Titration : Quantify residual water in solvents to minimize ester hydrolysis .

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